molecular formula C6H10BrNO B6203075 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one CAS No. 1850879-64-9

1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one

Cat. No.: B6203075
CAS No.: 1850879-64-9
M. Wt: 192.05 g/mol
InChI Key: FXRQWJMRGNKJID-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of 192.1 g/mol

Preparation Methods

The synthesis of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one typically involves the bromination of azetidine derivatives. One common synthetic route includes the reaction of azetidine with bromoacetyl bromide under controlled conditions to yield the desired product . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Bromomethyl)azetidin-1-yl]ethan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding alcohols or acids.

Common reagents used in these reactions include strong bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and molecular targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one can be compared with other azetidine derivatives, such as:

    1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound has a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    1-[3-(chloromethyl)azetidin-1-yl]ethan-1-one: Similar structure but with a chloromethyl group, which may exhibit different chemical behavior and biological activity.

The uniqueness of this compound lies in its bromomethyl group, which imparts specific reactivity and potential for forming covalent bonds with nucleophiles, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[3-(bromomethyl)azetidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-5(9)8-3-6(2-7)4-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRQWJMRGNKJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850879-64-9
Record name 1-[3-(bromomethyl)azetidin-1-yl]ethan-1-one
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